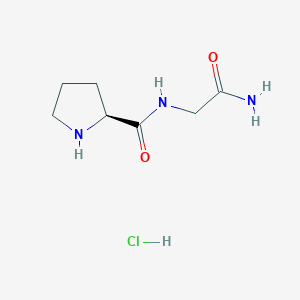

H-Pro-Gly-NH2-HCl

Übersicht

Beschreibung

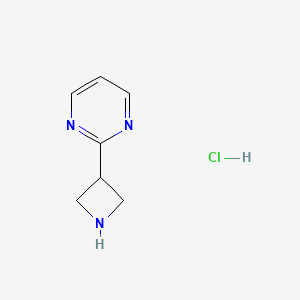

H-Pro-Gly-NH2-HCl, also known as H-Gly-Pro-Gly-NH2 HCl, is a tripeptide consisting of the amino acids glycine (Gly), proline (Pro), and an amide group (NH2) at the end . It has a molecular formula of C9H16N4O3 and a molecular weight of 228.25 .

Molecular Structure Analysis

The molecular structure of H-Pro-Gly-NH2-HCl consists of a sequence of the amino acids glycine (Gly), proline (Pro), and an amide group (NH2) at the end . The molecule has a predicted boiling point of 618.0±55.0 °C and a predicted density of 1.326±0.06 g/cm3 .Physical And Chemical Properties Analysis

H-Pro-Gly-NH2-HCl has a predicted boiling point of 618.0±55.0 °C, a predicted density of 1.326±0.06 g/cm3, and a predicted pKa of 14.27±0.20 . It is recommended to be stored at -15°C .Wissenschaftliche Forschungsanwendungen

Conformational Studies

- Synthesis and Conformational Study: H-Pro-Gly-NH2-HCl was utilized in a study examining the conformation of peptides. A CH2-NH function replaced the peptide bond between Pro-Leu or Leu-Gly in Pro-Leu-Gly-NH2, demonstrating a conformation similar to the beta-turn in natural hormones (Vander Elst et al., 2009).

Distribution and Excretion

- Distribution and Half-life in Rats: The peptide H-Pro-Leu-Gly-NH2, a potent inhibitor of melanocyte-stimulating hormone (MSH) release, was found to have a half-life of approximately 9 minutes in rats, suggesting its rapid metabolism and distribution in the body (Redding et al., 1973).

Structural Analysis

- Tertiary Structure Analysis: The tertiary structure of H-Pro-Leu-Gly-NH2 was analyzed using conformational energy calculations. It was found to have several compact conformations, providing insights into its structure and potential biological activity (Ralston et al., 1974).

Interaction with Water Molecules

- Role in β-Turns Formation and Drought Resistance: A study on the tripeptide Glycyl-L-prolyl-glycinamide HCl (GPG-NH2) indicated the presence of direct and water-mediated β-turns, highlighting the peptide's potential role in preserving hydration under drought conditions (Di Gioacchino et al., 2021).

Metabolism in Plasma

- Plasma Metabolism Study: A study on H-Pro-Leu-Gly-NH2 metabolism in human and rat plasma found significant differences in the rate of degradation between species, suggesting species-specific enzymatic activities influencing the peptide's breakdown (Witter et al., 1980).

Eigenschaften

IUPAC Name |

(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMRITSJSVVZTM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-Gly-NH2-HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)